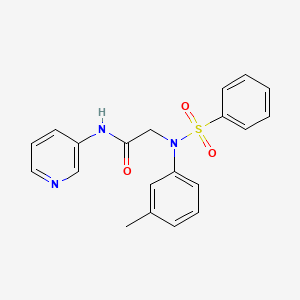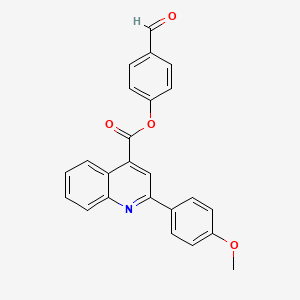![molecular formula C21H18ClN3O4S B3679039 N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3679039.png)
N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
Overview
Description
N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). C646 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disease.
Mechanism of Action
N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide works by inhibiting the HAT activity of p300/PCAF. HATs are enzymes that acetylate histones, which can lead to changes in gene expression. By inhibiting the HAT activity of p300/PCAF, N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide can modulate gene expression and affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide can induce cell cycle arrest and apoptosis, leading to reduced cell growth and metastasis. N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels form and is essential for tumor growth and metastasis. In models of inflammation, N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. Additionally, N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide can improve cardiac function and reduce cardiac fibrosis in models of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is that it is a small molecule inhibitor and can easily penetrate cells, making it an effective tool for studying the role of p300/PCAF in various cellular processes. Additionally, N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been shown to have low toxicity and can be used at relatively high concentrations without causing significant cell death. However, one limitation of N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is that it is not specific to p300/PCAF and can also inhibit other HATs, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide. One area of interest is the development of more specific inhibitors of p300/PCAF that can be used to study the specific role of these enzymes in various cellular processes. Additionally, there is interest in exploring the potential therapeutic applications of N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide in other diseases, such as neurodegenerative diseases and viral infections. Finally, there is interest in exploring the combination of N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide with other therapies, such as chemotherapy and immunotherapy, to improve their efficacy.
Scientific Research Applications
N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been shown to inhibit the growth and metastasis of various cancer types, including breast, prostate, and lung cancer. N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has also been shown to have anti-inflammatory effects and can reduce inflammation in various models of inflammation. Additionally, N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been shown to have potential therapeutic applications in cardiovascular disease, as it can improve cardiac function and reduce cardiac fibrosis.
properties
IUPAC Name |
N-[4-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-2-28-17-10-5-13(12-16(17)22)19(26)25-21(30)24-15-8-6-14(7-9-15)23-20(27)18-4-3-11-29-18/h3-12H,2H2,1H3,(H,23,27)(H2,24,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTSQDBYPDCEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B3678965.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3678984.png)
![N~2~-(3-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678997.png)
![5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3679004.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3679013.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3679015.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B3679019.png)
![1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3679027.png)
![5-chloro-2-methoxy-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3679029.png)
![3-chloro-4-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3679033.png)

![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3679042.png)